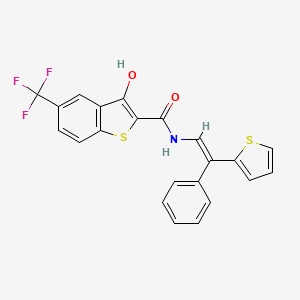

(E)-L-652343

描述

属性

CAS 编号 |

102565-09-3 |

|---|---|

分子式 |

C22H14F3NO2S2 |

分子量 |

445.5 g/mol |

IUPAC 名称 |

3-hydroxy-N-[(E)-2-phenyl-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C22H14F3NO2S2/c23-22(24,25)14-8-9-18-15(11-14)19(27)20(30-18)21(28)26-12-16(17-7-4-10-29-17)13-5-2-1-3-6-13/h1-12,27H,(H,26,28)/b16-12+ |

InChI 键 |

MWRHQMNEBAXDOF-FOWTUZBSSA-N |

手性 SMILES |

C1=CC=C(C=C1)/C(=C\NC(=O)C2=C(C3=C(S2)C=CC(=C3)C(F)(F)F)O)/C4=CC=CS4 |

规范 SMILES |

C1=CC=C(C=C1)C(=CNC(=O)C2=C(C3=C(S2)C=CC(=C3)C(F)(F)F)O)C4=CC=CS4 |

外观 |

Solid powder |

其他CAS编号 |

107008-29-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenylethenyl)benzo(b)thiophene-2-carboxamide L 652343 L 652343, (Z)-isomer L-652,343 L-652343 |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of (E)-L-652343: A Technical Guide

(E)-L-652343 is a potent dual inhibitor of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, key enzymatic cascades in the metabolism of arachidonic acid to pro-inflammatory eicosanoids. This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound, chemically known as 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo(b)thiophene-2-carboxamide, was developed as a therapeutic agent targeting inflammatory processes. Its primary pharmacological effect is the simultaneous inhibition of COX and 5-LOX, enzymes responsible for the synthesis of prostaglandins and leukotrienes, respectively. This dual inhibition offers a broader anti-inflammatory profile compared to agents that target a single pathway.

Quantitative Inhibition Data

The inhibitory potency of this compound against key enzymes in the arachidonic acid cascade has been quantified in various in vitro systems. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Target Enzyme | Assay System | Stimulus | Measured Product | IC50 (µM) |

| 5-Lipoxygenase (5-LOX) | Isolated Human Polymorphonuclear Leukocytes | A23187 (Calcium Ionophore) | Leukotriene B4 (LTB4) | 1.4[1] |

| Cyclooxygenase (COX) | Stimulated Whole Blood | - | Thromboxane B2 (TXB2) | Activity Persists |

Note: The 5-lipoxygenase inhibitory effect of this compound is significantly diminished in whole blood, a phenomenon attributed to its binding to blood proteins. In contrast, its cyclooxygenase inhibitory activity is maintained in this environment.[1]

Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects by intervening in the arachidonic acid metabolic pathway. Upon cellular stimulation, arachidonic acid is liberated from the cell membrane and is metabolized by either the cyclooxygenase or the 5-lipoxygenase pathway. This compound inhibits both of these initial enzymatic steps, thereby reducing the production of downstream inflammatory mediators.

Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting 5-lipoxygenase activity in isolated human polymorphonuclear leukocytes (PMNs).

Methodology:

-

Isolation of Human PMNs: Whole blood is obtained from healthy human donors and PMNs are isolated using density gradient centrifugation.

-

Cell Incubation: Isolated PMNs are resuspended in a suitable buffer and pre-incubated with varying concentrations of this compound or vehicle control.

-

Stimulation: The calcium ionophore A23187 is added to the cell suspension to stimulate the 5-lipoxygenase pathway.

-

Termination and Extraction: The reaction is stopped, and the leukotrienes are extracted from the cell suspension.

-

Quantification of LTB4: The concentration of Leukotriene B4 (LTB4) in the extracts is quantified using a specific and sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage inhibition of LTB4 production at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a rat model of acute inflammation.

Methodology:

-

Animal Model: Male Wistar rats are used for this study.

-

Drug Administration: this compound is administered orally or intraperitoneally at various doses to different groups of rats. A control group receives the vehicle.

-

Induction of Inflammation: A sub-plantar injection of a carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

-

Measurement of Paw Edema: The volume of the inflamed paw is measured at specific time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of paw edema for each treatment group is calculated relative to the control group. Dose-response curves are generated to determine the effective dose.

Experimental and Logical Workflows

The characterization of this compound's mechanism of action follows a logical progression from in vitro enzymatic and cellular assays to in vivo models of inflammation.

Conclusion

This compound is a dual inhibitor of cyclooxygenase and 5-lipoxygenase, targeting the key enzymatic steps in the synthesis of prostaglandins and leukotrienes. Its in vitro potency against 5-lipoxygenase is well-characterized, although this activity is attenuated in the presence of blood proteins. Its persistent cyclooxygenase inhibition in whole blood suggests a significant contribution of this mechanism to its overall anti-inflammatory effect. Further investigation into its differential effects on COX-1 and COX-2 isoforms would provide a more complete understanding of its pharmacological profile and therapeutic potential.

References

(E)-L-652343: A Technical Whitepaper on its Dual COX/5-LOX Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-L-652343 is a potent small molecule inhibitor targeting two key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). By simultaneously blocking both pathways, this compound effectively reduces the production of pro-inflammatory mediators, including prostaglandins and leukotrienes. This dual-inhibition mechanism presents a promising therapeutic strategy for a range of inflammatory disorders. This technical guide provides a comprehensive overview of the core inhibitory pathway of this compound, including available quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological and experimental frameworks.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. The metabolism of arachidonic acid via the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways is a critical process in the generation of potent inflammatory mediators. The COX pathway produces prostaglandins, which are involved in pain, fever, and inflammation, while the 5-LOX pathway generates leukotrienes, which contribute to bronchoconstriction and leukocyte chemotaxis.

Conventional non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit the COX enzymes. However, selective inhibition of the COX pathway can lead to a shunting of arachidonic acid metabolism towards the 5-LOX pathway, potentially exacerbating certain inflammatory conditions. Dual inhibitors, such as this compound, which target both COX and 5-LOX enzymes, offer a more comprehensive approach to managing inflammation by suppressing the production of both prostaglandins and leukotrienes.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been evaluated against the 5-lipoxygenase pathway. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

| Target Enzyme | Assay System | IC50 Value (µM) |

| 5-Lipoxygenase (5-LOX) | Isolated Human Polymorphonuclear Leukocytes (LTB4 Production) | 1.4[1] |

| Cyclooxygenase-1 (COX-1) | Not Available | Not Available |

| Cyclooxygenase-2 (COX-2) | Not Available | Not Available |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by intervening in the arachidonic acid metabolic cascade. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. This free arachidonic acid then serves as a substrate for both the COX and 5-LOX pathways. This compound competitively inhibits both sets of enzymes, leading to a significant reduction in the synthesis of their respective pro-inflammatory products.

References

(E)-L-652343 (CAS 102565-09-3): A Technical Guide to a Dual Inhibitor of Eicosanoid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-L-652343 is a potent small molecule inhibitor targeting two key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). By simultaneously blocking these pathways, it effectively curtails the production of pro-inflammatory eicosanoids, namely prostaglandins and leukotrienes. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, including detailed experimental protocols for the assessment of its biological activity and a visualization of its mechanism of action within the relevant signaling pathway.

Core Properties of this compound

This compound, with the chemical name 3-hydroxy-N-[(E)-2-phenyl-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide, is a complex heterocyclic molecule. Its core characteristics are summarized below.

Physicochemical Properties

A detailed summary of the physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 102565-09-3 |

| Molecular Formula | C₂₂H₁₄F₃NO₂S₂ |

| Molecular Weight | 445.47 g/mol |

| Appearance | Solid |

| Density | 1.46 g/cm³ |

| Boiling Point | 532.5 °C at 760 mmHg |

| Flash Point | 275.8 °C |

| LogP | 6.89 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

Table 1: Physicochemical Properties of this compound.

Solubility and Storage

This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For long-term storage, the compound in solid form should be kept at -20°C. In solvent, it should be stored at -80°C.

Pharmacological Profile

This compound is characterized as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), the initial enzymes in the biosynthetic pathways of prostaglandins and leukotrienes, respectively.

In Vitro Inhibitory Activity

The inhibitory potency of this compound against the key enzymes of the arachidonic acid cascade has been determined in various in vitro assays. A summary of its inhibitory concentrations (IC₅₀) is provided in Table 2.

| Target | Assay System | IC₅₀ (µM) |

| 5-Lipoxygenase | Human Polymorphonuclear Leukocytes (PMNs) - LTB₄ formation | 1.4[1] |

Table 2: In Vitro Inhibitory Activity of this compound. Note: Further specific IC₅₀ values for purified COX-1, COX-2, and 5-LOX enzymes require access to the primary publication, which is not publicly available.

Mechanism of Action: The Arachidonic Acid Cascade

This compound exerts its anti-inflammatory effects by intervening in the arachidonic acid cascade. This signaling pathway is initiated by the release of arachidonic acid from cell membranes, which is then metabolized by COX and 5-LOX to produce prostaglandins and leukotrienes, respectively. These lipid mediators are pivotal in the inflammatory response. The inhibitory action of this compound on this pathway is depicted below.

Figure 1: Mechanism of Action of this compound. This diagram illustrates the inhibition of both the Cyclooxygenase and 5-Lipoxygenase pathways by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for assessing the inhibitory activity of compounds like this compound.

Cyclooxygenase (COX) Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibition of COX enzymes.

Objective: To quantify the inhibitory effect of this compound on COX-1 and COX-2 activity.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Indomethacin or other known COX inhibitor (positive control)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

DMSO (for dissolving compounds)

-

Stop solution (e.g., 1 M HCl)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E₂ (PGE₂)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a reaction tube, combine the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

-

Add a specified volume of the this compound solution or the positive control to the reaction mixture. For the vehicle control, add an equivalent volume of DMSO.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction at 37°C for a specific duration (e.g., 2 minutes).

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Figure 2: Experimental Workflow for COX Inhibition Assay. A step-by-step visualization of the general protocol.

5-Lipoxygenase (5-LOX) Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the in vitro inhibition of the 5-LOX enzyme.

Objective: To quantify the inhibitory effect of this compound on 5-LOX activity.

Materials:

-

Purified human recombinant 5-LOX enzyme

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Zileuton or other known 5-LOX inhibitor (positive control)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl₂ and ATP)

-

DMSO (for dissolving compounds)

-

Spectrophotometer or plate reader

-

Method for detecting leukotriene B₄ (LTB₄) production (e.g., ELISA or HPLC)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a reaction vessel, combine the reaction buffer and the 5-LOX enzyme.

-

Add a specified volume of the this compound solution or the positive control. For the vehicle control, add an equivalent volume of DMSO.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction at 37°C for a specific duration (e.g., 10 minutes).

-

Terminate the reaction (e.g., by adding a quenching solution or by immediate extraction).

-

Quantify the amount of LTB₄ produced using a suitable method like ELISA or reverse-phase HPLC.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Figure 3: Experimental Workflow for 5-LOX Inhibition Assay. A step-by-step visualization of the general protocol.

Synthesis and Purification

Conclusion

This compound is a valuable research tool for studying the roles of the cyclooxygenase and 5-lipoxygenase pathways in inflammation and other pathological processes. Its dual inhibitory action provides a comprehensive blockade of the production of key lipid mediators. This technical guide has summarized the available information on its properties and provided general experimental frameworks for its biological evaluation. Further detailed quantitative data and specific synthesis protocols would require access to proprietary or non-publicly available scientific literature.

References

(E)-L-652343: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-L-652343, chemically known as 3-hydroxy-5-trifluoromethyl-N-[2-(2-thienyl)-2-phenyl-ethenyl]-benzo(B)thiophene-2-carboxamide, is a compound that has been investigated for its anti-inflammatory properties. This technical guide provides an in-depth overview of its core characteristics, mechanism of action, and the experimental protocols relevant to its study in the context of inflammation research. The compound is notable for its dual inhibitory action on two key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), as demonstrated in in vitro studies. However, the translation of this dual inhibition to in vivo models has shown discrepancies, highlighting important considerations for drug development.

Mechanism of Action: The Arachidonic Acid Cascade

Inflammation is a complex biological response, and a key pathway in its mediation is the arachidonic acid cascade. When a cell is stimulated, arachidonic acid is released from the cell membrane and is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (PGs), and the 5-lipoxygenase (5-LOX) pathway, which leads to the synthesis of leukotrienes (LTs).[1][2] Both prostaglandins and leukotrienes are potent inflammatory mediators.[3][4]

This compound has been identified as an inhibitor of both 5-LOX and COX in vitro.[5] This dual inhibition is a significant area of interest in the development of anti-inflammatory drugs, as it has the potential to offer a broader spectrum of anti-inflammatory activity compared to agents that target only one pathway.

Quantitative Data

In Vitro and In Vivo Activity of this compound

| Assay Type | Target Pathway | Observed Effect | Reference |

| In Vitro | 5-Lipoxygenase & Cyclooxygenase | Inhibits both pathways. | [5] |

| In Vivo (Human Psoriatic Skin) | Cyclooxygenase | Significant reduction in PGE2 and PGD2 levels at 4 and 24 hours post-administration. | [5] |

| In Vivo (Human Psoriatic Skin) | 5-Lipoxygenase | No significant effect on LTB4 levels. | [5] |

This discrepancy between in vitro and in vivo findings underscores the importance of validating in-tube activity in a biological system.

Comparative IC50 Values of Other 5-LOX and COX Inhibitors (for context)

| Compound | Target | IC50 Value (µM) | Reference |

| Indomethacin | COX-1 | 0.009 | [6] |

| Indomethacin | COX-2 | 0.31 | [6] |

| Celecoxib | COX-1 | 82 | [6] |

| Celecoxib | COX-2 | 6.8 | [6] |

| Zileuton | 5-LOX | ~1 | N/A |

| Linoleyl hydroxamic acid | h5-LO | 7 | [7] |

| Linoleyl hydroxamic acid | COX-1/COX-2 | 60 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compounds like this compound. Below are representative protocols for key assays.

In Vitro Enzyme Inhibition Assays

1. 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric Method)

-

Principle : This assay measures the enzymatic activity of 5-LOX on a substrate like linoleic or arachidonic acid. The enzyme catalyzes the formation of a hydroperoxy derivative with a conjugated diene structure that absorbs light at 234 nm. The rate of increase in absorbance is proportional to the enzyme's activity.[6]

-

Reagents :

-

Assay Buffer: 0.1 M phosphate buffer (pH 8.0) or 0.2 M borate buffer (pH 9.0).[6]

-

Enzyme Solution: Purified 5-lipoxygenase diluted to a working concentration (e.g., 200-400 U/mL).[6]

-

Substrate Solution: Linoleic acid or arachidonic acid at a working concentration of 125-250 µM.[6]

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Positive Control: A known 5-LOX inhibitor (e.g., Zileuton).

-

-

Procedure :

-

Set up reactions in a UV-transparent 96-well plate or cuvettes.

-

To the appropriate wells, add the assay buffer, enzyme solution, and either the test compound, positive control, or vehicle.

-

Incubate the mixture for 5-10 minutes at 25°C.[6]

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer.

-

-

Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[8]

2. Cyclooxygenase (COX) Inhibition Assay (Colorimetric Method)

-

Principle : This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is monitored by the appearance of an oxidized chromogen.[9]

-

Reagents :

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.8, containing 1 mM EDTA.[10]

-

Heme: As a cofactor for COX activity.[10]

-

Enzyme Solution: Purified COX-1 or COX-2.

-

Substrate Solution: Arachidonic acid.[10]

-

Chromogen Solution: e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Test Compound: this compound dissolved in a suitable solvent.

-

Positive Control: A known COX inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective).

-

-

Procedure :

-

In a 96-well plate, add the assay buffer, heme, enzyme solution, and either the test compound, positive control, or vehicle.

-

Pre-incubate at 37°C for 10 minutes.

-

Add the chromogen solution.

-

Initiate the reaction by adding the arachidonic acid solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD) over time.

-

-

Data Analysis : Determine the percentage of inhibition and calculate the IC50 value for both COX-1 and COX-2 to assess selectivity.[8]

In Vivo Inflammation Model

Neutrophil-Dependent Edema Model

-

Principle : This model assesses the ability of a compound to inhibit inflammation, characterized by edema and neutrophil infiltration, induced by an inflammatory agent like zymosan. Neutrophils are key players in the acute inflammatory response.

-

Animals : Mice or rats.

-

Procedure :

-

Administer the test compound, this compound, or vehicle to the animals via an appropriate route (e.g., oral gavage).

-

After a set pre-treatment time, induce inflammation by injecting an inflammatory agent (e.g., zymosan) into a specific site, such as the paw or peritoneal cavity.

-

At various time points after the induction of inflammation, measure the inflammatory response.

-

Edema : Paw volume can be measured using a plethysmometer.

-

Neutrophil Infiltration : For peritoneal inflammation, collect peritoneal lavage fluid and perform a cell count and differential to quantify neutrophil numbers. For tissue inflammation, histological analysis can be performed.

-

-

-

Data Analysis : Compare the degree of edema and neutrophil infiltration in the treated groups to the vehicle control group to determine the anti-inflammatory efficacy of the compound.

Conclusion

This compound presents an interesting case study in inflammation research. Its dual inhibitory profile against 5-LOX and COX in vitro suggests a potential for broad-spectrum anti-inflammatory activity. However, the lack of corresponding in vivo efficacy against the 5-LOX pathway in the reported human study highlights the complexities of translating in vitro findings to clinical applications. This discrepancy could be due to various factors, including pharmacokinetics, metabolism, or off-target effects in a complex biological system. For researchers and drug development professionals, this compound serves as a valuable example of the critical need for comprehensive in vivo validation of in vitro discoveries. Further investigation into the reasons for the observed in vitro/in vivo disconnect could provide valuable insights into the development of future dual 5-LOX/COX inhibitors for inflammatory diseases.

References

- 1. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of the enzymes in the leukotriene and prostaglandin pathways in inflammation by 3-aryl isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of leukotriene synthesis by terfenadine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Pharmacogenomics of Prostaglandin and Leukotriene Receptors [frontiersin.org]

Unraveling the Stereochemistry of L-652343: A Technical Guide to (E)-L-652343

For Immediate Release

Shanghai, China – December 14, 2025 – In the landscape of inflammatory and immune disease research, the compound L-652343 has been a subject of significant interest due to its dual inhibitory action on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), as well as its role as a platelet-activating factor (PAF) receptor antagonist. A critical aspect of this compound's pharmacology lies in its stereochemistry, specifically the distinction and relationship between L-652343 and its designated (E) isomer, (E)-L-652343. This technical guide provides an in-depth analysis of the core differences, supported by quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways.

The Defining Difference: Geometric Isomerism

The fundamental distinction between L-652343 and this compound lies in the concept of geometric isomerism, also known as cis-trans or E/Z isomerism. The chemical name for L-652343 is 3-hydroxy-N-[(E)-2-phenyl-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide. The "(E)" designation within the nomenclature explicitly defines the stereochemical configuration around the carbon-carbon double bond in the ethenyl side chain.

The "E" in this compound comes from the German word entgegen, meaning "opposite." It signifies that the higher priority substituent groups on each carbon of the double bond are on opposite sides. Conversely, the "(Z)" isomer, from the German zusammen meaning "together," would have the higher priority groups on the same side. Therefore, L-652343 and this compound refer to the same, specific geometric isomer. While both E and Z isomers may exist, the (E) isomer is the pharmacologically characterized entity commonly referred to as L-652343. Research indicates a difference in the in vivo metabolism of these isomers, with the (E) isomer being eliminated at a faster rate than the (Z) isomer.[1]

Comparative Bioactivity: A Quantitative Overview

The biological activity of L-652343 is centered on its ability to inhibit key enzymes in the inflammatory cascade and to block a critical receptor involved in platelet aggregation and immune response. While direct side-by-side comparisons of the (E) and (Z) isomers are not extensively detailed in publicly available literature, the potent activity of the (E) isomer is well-documented.

| Target | Bioactivity Metric | Value for this compound | Reference |

| 5-Lipoxygenase (5-LOX) | IC₅₀ (LTB₄ production inhibition in human PMNs) | 1.4 µM | [1][2] |

| Cyclooxygenase (COX) | IC₅₀ (Ram seminal vesicle) | 0.5 µM | [3][4] |

| 5-Lipoxygenase (5-LOX) | IC₅₀ (RBL-1 cells) | 2 µM | [3][4] |

PMNs: Polymorphonuclear leukocytes; RBL-1: Rat Basophilic Leukemia cells; LTB₄: Leukotriene B₄; IC₅₀: Half-maximal inhibitory concentration.

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by intervening in three primary signaling pathways: the Cyclooxygenase (COX) pathway, the 5-Lipoxygenase (5-LOX) pathway, and the Platelet-Activating Factor (PAF) receptor signaling cascade.

Cyclooxygenase (COX) Inhibition

Inhibition of COX-1 and COX-2 by this compound blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. This action can subsequently modulate downstream signaling cascades such as the PI3K/Akt pathway.

5-Lipoxygenase (5-LOX) Inhibition

By inhibiting 5-LOX, this compound prevents the conversion of arachidonic acid into leukotrienes (LTs), particularly LTB₄, which are potent chemoattractants for inflammatory cells. This inhibition can impact downstream pathways including PI3K/Akt, NF-κB, and c-Myc.

Platelet-Activating Factor (PAF) Receptor Antagonism

This compound acts as an antagonist at the PAF receptor, a G-protein coupled receptor (GPCR). By blocking the binding of PAF, it inhibits a cascade of intracellular events that lead to platelet aggregation, inflammation, and allergic reactions. Downstream signaling pathways affected include NF-κB, MAPKs, AKT, PI3K, and Src.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound on COX-1 and COX-2 activity.

Methodology:

-

Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer (e.g., Tris-HCl) containing a heme cofactor is prepared.

-

Incubation: The enzyme is pre-incubated with the test compound (dissolved in a suitable solvent like DMSO) or vehicle control for a specified time at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: The reaction is stopped after a defined period using an acid solution.

-

Quantification: The production of a specific prostaglandin, such as Prostaglandin E₂ (PGE₂), is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition is calculated by comparing the PGE₂ levels in the presence of the test compound to the vehicle control. The IC₅₀ value is determined from a dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To measure the in vitro inhibition of 5-LOX activity.

Methodology:

-

Enzyme Source: Human polymorphonuclear leukocytes (PMNs) or a cell-free supernatant containing 5-LOX can be used.

-

Cell Stimulation (for whole-cell assays): Cells are stimulated with a calcium ionophore (e.g., A23187) in the presence of the test compound or vehicle.

-

Reaction Initiation (for cell-free assays): The reaction is initiated by adding arachidonic acid to the enzyme preparation pre-incubated with the test compound.

-

Product Extraction: The reaction is stopped, and the leukotrienes (e.g., LTB₄) are extracted from the reaction mixture using an organic solvent.

-

Quantification: The amount of LTB₄ is measured using High-Performance Liquid Chromatography (HPLC) or ELISA.

-

Data Analysis: The IC₅₀ value is calculated by determining the concentration of the test compound that causes a 50% reduction in LTB₄ production compared to the control.

Platelet-Activating Factor (PAF) Receptor Binding Assay

Objective: To assess the ability of a test compound to displace the binding of a radiolabeled ligand to the PAF receptor.

Methodology:

-

Membrane Preparation: Platelet membranes expressing the PAF receptor are isolated from a suitable source (e.g., human or rabbit platelets).

-

Binding Reaction: The membranes are incubated with a radiolabeled PAF receptor ligand (e.g., [³H]PAF) and varying concentrations of the test compound.

-

Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration.

-

Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled PAF receptor antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the test compound is determined from competition binding curves.

Conclusion

References

Technical Guide: (E)-L-652343 - A Review of Physicochemical Properties, Solubility, and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-L-652343 is a potent dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LO), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators such as prostaglandins and leukotrienes. By targeting both pathways, this compound presents a promising therapeutic strategy for inflammatory conditions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines standard experimental protocols for their determination, and illustrates the signaling pathways affected by this dual inhibitor. It is important to note that while general physicochemical properties and qualitative solubility information are available, specific quantitative solubility and kinetic stability data for this compound are not readily found in publicly accessible literature. The protocols described herein are based on standard pharmaceutical industry practices for characterizing poorly soluble compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value |

| Molecular Formula | C₂₂H₁₄F₃NO₂S₂ |

| Molecular Weight | 445.47 g/mol |

| Appearance | Solid |

| LogP | 6.897 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 4 |

Solubility

The solubility of a compound is a critical factor in its formulation development and bioavailability. Based on available information, this compound is a poorly water-soluble compound.

Qualitative Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in the literature. However, qualitative information suggests the following:

| Solvent | Solubility |

| DMSO (Dimethyl Sulfoxide) | May be soluble |

| Water | Likely poorly soluble (< 1 mg/mL) |

| Ethanol | Information not available |

| DMF (Dimethylformamide) | May be soluble |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound powder

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, DMSO, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid from the supernatant.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility of the compound in the selected solvent.

(E)-L-652343: A Dual Inhibitor of Prostaglandin and Leukotriene Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-L-652343, the E isomer of L-652,343, is a potent, orally active compound that demonstrates dual inhibitory activity against two key enzyme systems in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This dual inhibition allows this compound to simultaneously block the synthesis of prostaglandins and leukotrienes, critical mediators of inflammation, pain, and various physiological processes. While exhibiting significant anti-inflammatory and analgesic properties in preclinical models, its in vivo efficacy, particularly concerning 5-lipoxygenase inhibition in humans, has shown notable discrepancies with in vitro findings. This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling pathways related to this compound.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the enzymatic activity of both cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). These enzymes are central to the metabolism of arachidonic acid, a polyunsaturated fatty acid released from cell membranes in response to inflammatory stimuli.

-

Cyclooxygenase (COX) Inhibition: By inhibiting COX enzymes, this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (e.g., PGE2, PGD2) and thromboxane A2. Prostaglandins are potent mediators of inflammation, pain, fever, and platelet aggregation.[1][2]

-

5-Lipoxygenase (5-LOX) Inhibition: this compound also inhibits 5-LOX, the enzyme responsible for the initial steps in the biosynthesis of leukotrienes. This inhibition prevents the formation of leukotriene A4 (LTA4), a pivotal intermediate that is subsequently converted to leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent bronchoconstrictors and increase vascular permeability.[3][4]

The dual inhibition of both pathways positions this compound as a compound with the potential for broad-spectrum anti-inflammatory activity.

Quantitative Data

The inhibitory activity of L-652,343 has been quantified in various in vitro and in vivo systems. The following tables summarize the available quantitative data.

| Assay System | Target | Parameter | Value | Reference |

| Isolated Human Polymorphonuclear Leukocytes (PMNs) | 5-Lipoxygenase | IC50 | 1.4 µM | [3] |

| Human Whole Blood | 5-Lipoxygenase | Activity | Inactive | [3] |

| Human Whole Blood | Cyclooxygenase | Activity | Active | [3] |

| Human Skin (in vivo, Psoriasis Patients) | 5-Lipoxygenase | LTB4 Levels | No effect | [4] |

| Human Skin (in vivo, Psoriasis Patients) | Cyclooxygenase | PGE2 & PGD2 | Reduced | [4] |

Table 1: In Vitro and In Vivo Inhibitory Activity of L-652,343

| Animal Model | Effect | Reference |

| Rat Carrageenan-Induced Edema | Inhibition of acute inflammation | |

| Rat Adjuvant-Induced Arthritis | Inhibition of chronic inflammation | |

| Rat Yeast-Induced Hyperalgesia | Potent analgesic activity | |

| Mouse Phenylbenzoquinone-Induced Writhing | Potent analgesic activity |

Table 2: Preclinical Efficacy of L-652,343 in Animal Models of Inflammation and Pain

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro Inhibition of Leukotriene B4 (LTB4) Production in Human Polymorphonuclear Leukocytes (PMNs)

Objective: To determine the in vitro potency of this compound in inhibiting 5-lipoxygenase activity in isolated human immune cells.

Methodology:

-

Isolation of Human PMNs:

-

Obtain fresh human venous blood from healthy volunteers in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Isolate PMNs using density gradient centrifugation. A suitable medium for separating mononuclear cells and PMNs can be used.

-

After centrifugation, carefully aspirate the PMN-rich layer.

-

Wash the isolated PMNs with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove contaminants.

-

Resuspend the purified PMNs in a buffer appropriate for cell stimulation.

-

-

Cell Stimulation and Inhibition:

-

Pre-incubate the isolated PMNs with varying concentrations of this compound or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

-

Stimulate the PMNs with a calcium ionophore, such as A23187 (final concentration typically in the low micromolar range), to induce the release of arachidonic acid and subsequent leukotriene synthesis.

-

Incubate for a defined time (e.g., 5-15 minutes) at 37°C.

-

-

Quantification of LTB4:

-

Terminate the reaction by adding a suitable solvent (e.g., methanol or ethanol) and placing the samples on ice.

-

Centrifuge the samples to pellet cell debris.

-

Collect the supernatant containing the synthesized LTB4.

-

Quantify the concentration of LTB4 in the supernatant using a sensitive and specific method such as a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or by Radioimmunoassay (RIA).

-

In Vivo Inhibition of Prostaglandin and Leukotriene Synthesis in Human Skin

Objective: To assess the in vivo efficacy of orally administered this compound on the production of prostaglandins and leukotrienes in the skin of human subjects.

Methodology:

-

Subject Recruitment and Dosing:

-

Recruit patients with stable chronic plaque psoriasis.

-

Administer oral doses of this compound. A cited study used a regimen of 500 mg followed by 250 mg 12 hours later.[4]

-

-

Sample Collection from Skin:

-

Utilize a skin chamber technique to collect exudate from abraded psoriatic plaques.

-

Collect baseline samples before drug administration and at specified time points after dosing (e.g., 4, 24, and 48 hours).[4]

-

-

Analysis of Prostaglandins and Leukotrienes:

-

Prostaglandins (PGE2 and PGD2): Quantify the levels of PGE2 and PGD2 in the collected skin exudate using a specific and sensitive Radioimmunoassay (RIA). This involves using specific antibodies against each prostaglandin and radiolabeled tracers.

-

Leukotriene B4 (LTB4): Measure the concentration of LTB4 in the skin exudate. A functional assay, such as a neutrophil chemokinesis assay, or a direct measurement method like ELISA or RIA can be used.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound.

Arachidonic Acid Cascade and Inhibition by this compound

Workflow for Evaluating this compound Efficacy

Discussion and Conclusion

This compound is a well-characterized dual inhibitor of cyclooxygenase and 5-lipoxygenase. Its ability to potently inhibit prostaglandin synthesis in vivo and leukotriene synthesis in vitro makes it a valuable research tool for studying the roles of these lipid mediators in inflammation and pain. However, the observed discrepancy between its in vitro and in vivo 5-lipoxygenase inhibitory activity in humans is a critical consideration. This lack of in vivo 5-LOX inhibition at the doses tested in human skin, despite clear in vitro potency, is likely attributable to factors such as high protein binding in whole blood.[3]

For drug development professionals, this highlights the importance of evaluating compound activity in more complex biological matrices, such as whole blood assays, early in the screening process. For researchers, this compound remains a useful compound for dissecting the distinct contributions of the COX and 5-LOX pathways in various cellular and animal models of disease, provided its pharmacokinetic and pharmacodynamic properties are carefully considered in the experimental design. Future research could focus on developing analogs of this compound with reduced protein binding to potentially translate its potent in vitro dual inhibitory activity into a more effective in vivo therapeutic profile.

References

- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling (E)-L-652343: A Technical Deep Dive into its Discovery and History

(E)-L-652343 , with the chemical name 3-hydroxy-N-[(E)-2-phenyl-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide, emerged from the laboratories of Merck Frosst as a promising anti-inflammatory agent. This technical guide provides an in-depth exploration of its discovery, historical development, and pharmacological profile, tailored for researchers, scientists, and drug development professionals. The compound was distinguished by its dual inhibitory action on two key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

Discovery and Initial Characterization

This compound was first described in the scientific literature in the late 1980s. A pivotal early study highlighted its potential as a novel dual inhibitor of cyclooxygenase and 5-lipoxygenase. This dual action was significant as it suggested the potential to block the production of both prostaglandins (via COX) and leukotrienes (via 5-LOX), key mediators of inflammation, pain, and fever.

Initial in vitro studies demonstrated its inhibitory effects on the production of leukotriene B4 (LTB4) in isolated human polymorphonuclear leukocytes, with a reported half-maximal inhibitory concentration (IC50) of 1.4 μM.[1] This finding confirmed its activity against the 5-lipoxygenase pathway. However, a notable characteristic of this compound is its significantly reduced activity in whole blood, a phenomenon attributed to its high affinity for plasma proteins.[1] This early observation underscored the importance of the experimental milieu in determining the compound's apparent efficacy.

Pharmacological Profile and Preclinical Data

Subsequent pharmacological evaluations revealed a broad spectrum of anti-inflammatory, analgesic, and antipyretic activities in various preclinical models. The compound demonstrated efficacy in acute inflammation models, such as carrageenan-induced edema, and in chronic inflammatory conditions like adjuvant and type II collagen-induced polyarthritis.[1]

Beyond its anti-inflammatory properties, this compound exhibited potent analgesic effects in models of yeast and platelet-activating factor-induced hyperalgesia in rats, as well as in phenylbenzoquinone-induced writhing in mice.[1] It also proved effective in reducing fever induced by Brewer's yeast.[1]

A key advantage of this compound highlighted in early reports was its favorable gastrointestinal safety profile. The compound showed remarkably low ulcerogenicity and induction of gastric bleeding, resulting in a superior therapeutic index when compared to established non-steroidal anti-inflammatory drugs (NSAIDs) of the time, such as indomethacin, piroxicam, and phenylbutazone.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell/System | Stimulus | Reference |

| IC50 for LTB4 Production | 1.4 µM | Isolated Human Polymorphonuclear Leukocytes | A23187 | [1] |

| Activity in Whole Blood | Inactive | Human Whole Blood | A23187 | [1] |

Mechanism of Action: The Arachidonic Acid Cascade

This compound exerts its effects by inhibiting key enzymes in the arachidonic acid metabolic pathway. This pathway is responsible for the synthesis of prostaglandins and leukotrienes, potent lipid mediators involved in a wide range of physiological and pathological processes, including inflammation.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Conceptual Workflow)

The determination of the IC50 value for LTB4 production would have likely followed a workflow similar to the one outlined below.

Conclusion

This compound was a significant compound in the exploration of dual COX/5-LOX inhibitors for the treatment of inflammatory diseases. Its potent anti-inflammatory, analgesic, and antipyretic activities, coupled with a favorable gastrointestinal safety profile in preclinical models, marked it as a promising therapeutic candidate. The key finding of its differential activity between isolated cells and whole blood highlighted the critical role of pharmacokinetic properties, such as protein binding, in drug development. While the complete history and detailed experimental data remain largely within the archives of its originating company, the publicly available information provides valuable insights for researchers in the field of inflammation and drug discovery.

References

(E)-L-652343: A Technical Overview of its Interaction with Cyclooxygenase and 5-Lipoxygenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-L-652343 is a potent dual inhibitor of two key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). By targeting both pathways, this compound effectively blocks the production of pro-inflammatory prostaglandins and leukotrienes, making it a subject of significant interest in the development of anti-inflammatory therapeutics. This technical guide provides a comprehensive analysis of the binding affinity of this compound with its target enzymes, detailed experimental protocols for assessing this interaction, and a visual representation of its mechanism of action within the relevant signaling pathway.

Introduction

Inflammation is a complex biological response mediated by a variety of signaling molecules. Among the most critical are the eicosanoids, which include prostaglandins and leukotrienes. These lipid mediators are synthesized from arachidonic acid by the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, respectively. While prostaglandins are involved in processes such as pain, fever, and gastric protection, leukotrienes are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction.

Dual inhibition of both COX and 5-LOX presents a promising therapeutic strategy for inflammatory diseases by offering a broader spectrum of anti-inflammatory activity and potentially mitigating the side effects associated with the selective inhibition of either pathway. This compound, with its demonstrated ability to inhibit both enzymes, represents a significant molecule in this class of compounds.

Target Enzyme Binding Affinity

This compound has been shown to be an effective inhibitor of both cyclooxygenase and 5-lipoxygenase. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Enzyme | Parameter | Value | Assay Conditions | Reference |

| 5-Lipoxygenase (5-LOX) | IC50 | 1.4 µM | Inhibition of LTB4 formation in isolated, purified human polymorphonuclear leukocytes stimulated by A23187. | [1] |

| Cyclooxygenase (COX) | - | Data not available | In vivo studies have shown inhibition of prostaglandin (PGE2 and PGD2) synthesis. | [2] |

Signaling Pathway

This compound exerts its effect by intervening in the arachidonic acid signaling cascade. The following diagram illustrates the points of inhibition.

References

Pharmacological Profile of (E)-L-652343: An In-depth Technical Guide

(E)-L-652343 is a potent dual inhibitor of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, positioning it as a significant compound of interest for researchers in inflammation and related therapeutic areas. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, quantitative efficacy in preclinical models, and its effects on key inflammatory signaling cascades.

Core Mechanism of Action: Dual Inhibition of COX and 5-LOX

This compound exerts its anti-inflammatory effects by simultaneously blocking two key enzymatic pathways in the arachidonic acid cascade. This dual inhibition is critical as it prevents the synthesis of both prostaglandins (via COX) and leukotrienes (via 5-LOX), which are key mediators of inflammation, pain, and fever. This mechanism offers a potential advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX, as it may lead to a broader anti-inflammatory effect and a more favorable safety profile, particularly concerning gastrointestinal side effects.

Quantitative In Vitro and In Vivo Efficacy

To provide a clear and comparative overview of the potency of this compound, the following tables summarize the available quantitative data from preclinical studies.

Table 1: In Vitro Inhibition of 5-Lipoxygenase

| Assay System | Endpoint Measured | IC₅₀ Value | Reference |

| Isolated Human Polymorphonuclear Leukocytes | Inhibition of LTB₄ Production | 1.4 µM | [1] |

Table 2: In Vivo Anti-Inflammatory Activity

| Animal Model | Endpoint Measured | Route of Administration | ED₅₀ Value (if available) | Observations |

| Carrageenan-Induced Paw Edema (Rat) | Paw Edema Reduction | Oral/Intraperitoneal | Not Specified | Demonstrates significant anti-inflammatory effects by reducing paw swelling. |

| Adjuvant-Induced Arthritis (Rat) | Arthritis Progression | Oral | Not Specified | Shows therapeutic potential in a model of chronic inflammation by attenuating the severity of arthritis. |

Table 3: In Vivo Analgesic and Antipyretic Activity

| Animal Model | Endpoint Measured | Route of Administration | Observations |

| Various | Pain and Fever Reduction | Oral | Exhibits significant analgesic and antipyretic properties. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the pharmacological profile of this compound.

In Vitro 5-Lipoxygenase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the production of leukotriene B₄ (LTB₄) from human polymorphonuclear leukocytes (PMNs).

Methodology:

-

Cell Isolation: Human PMNs are isolated from fresh venous blood of healthy donors using density gradient centrifugation.

-

Cell Stimulation: The isolated PMNs are resuspended in a buffered salt solution and pre-incubated with various concentrations of this compound or vehicle control.

-

Induction of LTB₄ Synthesis: LTB₄ synthesis is initiated by the addition of a calcium ionophore (e.g., A23187) and arachidonic acid.

-

Quantification of LTB₄: The reaction is stopped, and the amount of LTB₄ produced is quantified using a specific and sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The concentration of this compound that produces 50% inhibition of LTB₄ production (IC₅₀) is calculated from the dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo acute anti-inflammatory activity of this compound in rats.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are used.

-

Drug Administration: Animals are orally or intraperitoneally administered with various doses of this compound, a vehicle control, or a reference NSAID (e.g., indomethacin).

-

Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

-

Measurement of Paw Edema: The volume of the paw is measured at regular intervals using a plethysmometer before and after carrageenan injection.

-

Data Analysis: The percentage inhibition of paw edema by this compound is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group. The ED₅₀ (the dose that produces 50% of the maximal effect) can be determined from the dose-response data.

Impact on Cellular Signaling Pathways

The anti-inflammatory effects of dual COX/5-LOX inhibitors like this compound are mediated through the modulation of complex intracellular signaling networks. While direct studies on this compound are limited, the known consequences of inhibiting prostaglandin and leukotriene synthesis suggest a significant impact on pathways such as NF-κB and MAPKs.

Arachidonic Acid Cascade and Downstream Signaling

This compound's primary targets, COX and 5-LOX, are central to the arachidonic acid cascade. By inhibiting these enzymes, the compound effectively reduces the production of pro-inflammatory mediators that activate downstream signaling pathways.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of (E)-L-652,343, a Dual Cyclooxygenase and 5-Lipoxygenase Inhibitor

For research, scientific, and drug development professionals.

Abstract

(E)-L-652,343, also known as L-652,343, has been identified as a dual inhibitor of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[1][2][3] These pathways are critical in the biosynthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. This document provides a detailed protocol for an in vitro cyclooxygenase assay to characterize the inhibitory activity of (E)-L-652,343 on COX-1 and COX-2. Additionally, it presents a summary of its reported inhibitory concentrations.

Data Presentation

The inhibitory potency of (E)-L-652,343 is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the available in vitro inhibition data.

| Target Enzyme | IC50 | Assay System |

| 5-Lipoxygenase (5-LOX) | 1.4 µM | Isolated human polymorphonuclear leukocytes (A23187-stimulated)[1][2] |

| Cyclooxygenase (COX) | Not explicitly quantified in cited literature | Stimulated human whole blood (measured by TXB2 formation)[1] |

Signaling Pathway

The arachidonic acid cascade is the central pathway for the synthesis of prostaglandins and leukotrienes. (E)-L-652,343 targets both branches of this pathway by inhibiting the cyclooxygenase and 5-lipoxygenase enzymes.

Caption: Inhibition of the Arachidonic Acid Cascade by (E)-L-652,343.

Experimental Protocols

This section details a representative in vitro assay protocol to determine the IC50 values of (E)-L-652,343 for both COX-1 and COX-2. This protocol is based on commonly used methods for assessing cyclooxygenase inhibition.

Principle

The assay measures the peroxidase activity of cyclooxygenase. The peroxidase component of the enzyme catalyzes the reduction of PGG2 to PGH2. This activity can be monitored colorimetrically by observing the oxidation of a chromogenic substrate. The inhibition of this reaction by (E)-L-652,343 is used to determine its IC50 value.

Materials and Reagents

-

Ovine or human recombinant COX-1 and COX-2 enzymes

-

(E)-L-652,343

-

Arachidonic acid (substrate)

-

Tris-HCl buffer (pH 8.0)

-

Hematin (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Experimental Workflow Diagram

References

Application Notes and Protocols: (E)-L-652343 5-Lipoxygenase Activity Assay in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid (AA) through the 5-lipoxygenase (5-LOX) pathway. This pathway is a critical therapeutic target for a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. The key enzyme, 5-LOX, catalyzes the initial steps in leukotriene biosynthesis. Upon cell stimulation, cytosolic phospholipase A₂ (cPLA₂) translocates to the nuclear membrane and releases AA.[1] 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts AA into the unstable intermediate Leukotriene A₄ (LTA₄).[2][3] LTA₄ is subsequently metabolized to Leukotriene B₄ (LTB₄) or the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which mediate inflammatory responses.[4]

(E)-L-652343 has been identified as an inhibitor of the 5-lipoxygenase pathway in vitro. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on 5-LOX in a cell-based assay format, using human polymorphonuclear leukocytes (PMNs) or other suitable myeloid cell lines. The assay quantifies the reduction in 5-LOX products, such as LTB₄, in the presence of the inhibitor following cell stimulation.

5-Lipoxygenase Signaling Pathway

The 5-LOX pathway begins with a cellular stimulus that elevates intracellular calcium levels. This triggers the translocation of cPLA₂ and 5-LOX to the nuclear envelope. FLAP presents arachidonic acid, liberated from the membrane phospholipids, to 5-LOX for conversion into LTA₄, the precursor for all leukotrienes.

Experimental Protocols

This protocol outlines the measurement of LTB₄ production from stimulated human neutrophils as an indicator of 5-LOX pathway activity.[5]

Materials and Reagents

-

Cells: Freshly isolated human neutrophils or a suitable cell line (e.g., THP-1, HL-60, or HEK293 cells stably expressing 5-LOX and FLAP).[2]

-

Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Stimulant: Calcium Ionophore A23187 stock solution (10 mM in DMSO).

-

Test Compound: this compound stock solution (e.g., 10 mM in DMSO).

-

Reaction Termination Solution: Methanol, ice-cold.

-

Internal Standard: Prostaglandin B₂ (PGB₂) for quantification (optional, for LC-MS/MS).

-

Quantification Kit: Leukotriene B₄ (LTB₄) ELISA kit or access to an LC-MS/MS system.

Cell Preparation and Seeding

-

For Primary Neutrophils: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., using Ficoll-Paque). Resuspend the purified neutrophils in HBSS.

-

For Cell Lines: Culture cells according to standard protocols. On the day of the experiment, harvest cells, wash with PBS, and resuspend in HBSS at a density of 5 x 10⁶ cells/mL.

-

Aliquot 500 µL of the cell suspension into 1.5 mL microcentrifuge tubes.

Compound Incubation

-

Prepare serial dilutions of this compound in HBSS from the stock solution to achieve final desired concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

-

Add the diluted compound or vehicle to the cell suspensions.

-

Pre-incubate the cells with the compound for 15 minutes at 37°C.

Cell Stimulation and Reaction Termination

-

Initiate the 5-LOX reaction by adding Calcium Ionophore A23187 to each tube to a final concentration of 5 µM.

-

Incubate for 10 minutes at 37°C.

-

Terminate the reaction by adding 500 µL of ice-cold methanol.

-

Vortex the tubes and place them on ice for 10 minutes to precipitate proteins.

-

Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for analysis.

Quantification of Leukotriene B₄ (LTB₄)

The concentration of LTB₄ in the supernatant can be determined using one of the following methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Use a commercial LTB₄ ELISA kit.

-

Follow the manufacturer's instructions to analyze the collected supernatants.

-

Construct a standard curve using the provided LTB₄ standards.

-

Determine the concentration of LTB₄ in each sample by interpolating from the standard curve.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Use an appropriate internal standard (e.g., PGB₂) to ensure accurate quantification.

-

Employ solid-phase extraction (SPE) to purify and concentrate the leukotrienes from the supernatant.[6]

-

Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of LTB₄ and other eicosanoids.[6]

-

Experimental Workflow

The general workflow involves preparing the cells, incubating with the test compound, stimulating the 5-LOX pathway, and quantifying the resulting products to determine the extent of inhibition.

Data Presentation and Analysis

Calculation of Percent Inhibition

The percentage of 5-LOX inhibition for each concentration of this compound is calculated using the following formula:

% Inhibition = [ 1 - ( (Sample LTB₄ - Blank LTB₄) / (Vehicle LTB₄ - Blank LTB₄) ) ] * 100

-

Sample LTB₄: LTB₄ concentration in the presence of the test compound.

-

Vehicle LTB₄: LTB₄ concentration in the presence of the vehicle (DMSO) only (represents 0% inhibition).

-

Blank LTB₄: LTB₄ concentration in unstimulated cells (background).

IC₅₀ Determination

The IC₅₀ value, which is the concentration of the inhibitor required to reduce 5-LOX activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. A non-linear regression analysis using a sigmoidal dose-response (variable slope) model is then applied to the data to calculate the precise IC₅₀ value.

Representative Quantitative Data

The following table presents illustrative data for the inhibition of LTB₄ production by this compound in stimulated human neutrophils.

| This compound Conc. (µM) | Mean LTB₄ (ng/mL) | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 45.2 | 3.1 | 0% |

| 0.01 | 42.5 | 2.8 | 6% |

| 0.1 | 35.1 | 2.5 | 22% |

| 1 | 23.0 | 1.9 | 49% |

| 10 | 8.9 | 1.1 | 80% |

| 100 | 4.1 | 0.8 | 91% |

| Calculated IC₅₀ (µM) | \multicolumn{3}{c | }{~1.05 } |

Note: The data presented in this table are for illustrative purposes only and are intended to represent a typical outcome for a 5-LOX inhibitor. Actual experimental results may vary.

References

- 1. Ketoconazole inhibits the biosynthesis of leukotrienes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Lipoxygenase-activating protein rescues activity of 5-lipoxygenase mutations that delay nuclear membrane association and disrupt product formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. benchchem.com [benchchem.com]

- 6. Leukotriene synthesis inhibition and anti-ige challenge of human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Inflammation Models Using (E)-L-652343 and Other Dual COX/5-LOX Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-L-652343 is a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), the key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators such as prostaglandins and leukotrienes.[1] By targeting both pathways, dual inhibitors like this compound offer a potentially broader and more potent anti-inflammatory effect compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit COX enzymes.[2][3] This document provides detailed application notes and protocols for utilizing dual COX/5-LOX inhibitors, with this compound as a representative compound, in various in vivo models of inflammation.

The inhibition of both COX and 5-LOX pathways can lead to a reduction in a wide array of inflammatory responses, including edema, cellular infiltration, and the production of pro-inflammatory cytokines.[4][5] These characteristics make dual inhibitors valuable tools for investigating inflammatory processes and for the preclinical assessment of novel anti-inflammatory therapeutics.

Mechanism of Action: Dual Inhibition of COX and 5-LOX Pathways

The anti-inflammatory activity of this compound and other dual inhibitors stems from their ability to block two major pathways in arachidonic acid metabolism. When a cell is stimulated by an inflammatory signal, phospholipase A2 releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by either the cyclooxygenase (COX) or the 5-lipoxygenase (5-LOX) pathway.

-

Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins (e.g., PGE2) and thromboxanes, which are potent mediators of inflammation, pain, and fever.[2]

-

5-Lipoxygenase (5-LOX) Pathway: The 5-LOX enzyme converts arachidonic acid into leukotrienes (e.g., LTB4), which are powerful chemoattractants for neutrophils and are involved in sustaining inflammatory responses.[1][4]

By inhibiting both pathways, dual inhibitors can effectively reduce the production of a broad spectrum of pro-inflammatory mediators.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evidence for using a dual COX 1/2 and 5-LOX inhibitor in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (E)-L-652343 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of (E)-L-652343, a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), in preclinical animal models of inflammation and pain. The information is compiled from available literature to guide researchers in designing in vivo studies.

Mechanism of Action

This compound, also known as L-652,343, exerts its anti-inflammatory and analgesic effects by inhibiting two key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). By blocking COX, it prevents the conversion of arachidonic acid to prostaglandins (PGs), which are mediators of inflammation, pain, and fever. Simultaneously, its inhibition of 5-LOX blocks the synthesis of leukotrienes (LTs), which are potent mediators of inflammation and allergic responses. This dual-inhibition profile suggests a broad spectrum of activity against various inflammatory conditions.

Below is a diagram illustrating the signaling pathway inhibited by this compound.

Application Note: Analysis of (E)-L-652343 and its Geometric Isomer by High-Performance Liquid Chromatography

Introduction

(E)-L-652343 is a compound of interest in pharmaceutical research. Like many molecules with carbon-carbon double bonds, it can exist as geometric isomers, in this case, the (E) and (Z) forms. The spatial arrangement of substituents around the double bond can significantly impact the molecule's biological activity, making the accurate separation and quantification of these isomers a critical aspect of drug development and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation of such isomers.[1][3] This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and its corresponding (Z)-isomer.

The principle of separation in RP-HPLC relies on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[1] Generally, the more linear and less polar trans or (E)-isomer exhibits a stronger interaction with the stationary phase, leading to a longer retention time compared to the bulkier, more polar cis or (Z)-isomer.[1]

Experimental Protocol

This protocol outlines a proposed RP-HPLC method for the baseline separation of this compound and its (Z)-isomer.

1. Instrumentation and Materials

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

This compound reference standard

-

Syringe filters (0.45 µm)

2. Chromatographic Conditions

A summary of the chromatographic conditions is presented in Table 1.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 254 nm |

| Run Time | 20 minutes |

3. Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.

-

Generation of the (Z)-Isomer (Photoisomerization): To generate a mixture of (E) and (Z) isomers for method development and validation, expose the stock solution to UV radiation or strong daylight for a period of time (e.g., 1-2 hours). The optimal exposure time should be determined experimentally to achieve a detectable peak for the (Z)-isomer.[1]

-

Working Standard Solution: Dilute the isomerized stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

-

Filtration: Prior to injection, filter the working standard solution through a 0.45 µm syringe filter to remove any particulate matter.[1]

4. Data Analysis

-

Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times. The (E)-isomer is expected to have a longer retention time in this reversed-phase method.[1]

-

Integrate the peak areas to quantify the amount of each isomer.

-

The relative percentage of each isomer can be calculated from their respective peak areas.

Quantitative Data

The following table summarizes the expected performance of this HPLC method for the separation of this compound and its (Z)-isomer.

Table 2: Representative Chromatographic Data

| Compound | Retention Time (min) | Peak Area | Resolution (Rs) |

| (Z)-L-652343 | 8.5 | 450000 | - |

| This compound | 10.2 | 1250000 | 2.1 |